molecular formula C25H21FN2O3S B5128440 N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-naphthalen-1-ylglycinamide

N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-naphthalen-1-ylglycinamide

Cat. No.: B5128440
M. Wt: 448.5 g/mol
InChI Key: WXVVCABIVKNWPR-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-naphthalen-1-ylglycinamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzyl group, a fluorophenylsulfonyl group, and a naphthalen-1-yl group attached to a glycinamide backbone, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-naphthalen-1-ylglycinamide typically involves multi-step organic reactions. The process begins with the preparation of the glycinamide backbone, followed by the introduction of the benzyl, fluorophenylsulfonyl, and naphthalen-1-yl groups through various substitution and coupling reactions. Common reagents used in these reactions include benzyl chloride, 4-fluorobenzenesulfonyl chloride, and naphthalen-1-ylamine. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-naphthalen-1-ylglycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-naphthalen-1-ylglycinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-naphthalen-1-ylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide
  • N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide
  • N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide

Uniqueness

N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-naphthalen-1-ylglycinamide stands out due to its naphthalen-1-yl group, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3S/c26-21-13-15-22(16-14-21)32(30,31)28(17-19-7-2-1-3-8-19)18-25(29)27-24-12-6-10-20-9-4-5-11-23(20)24/h1-16H,17-18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVVCABIVKNWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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